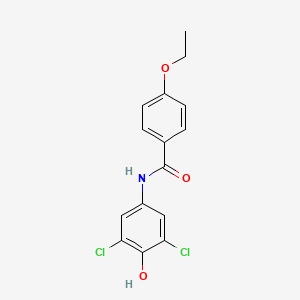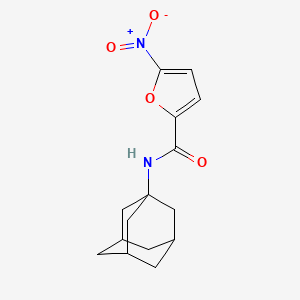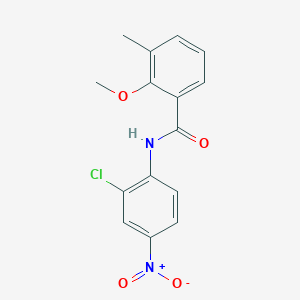
N-(5-bromo-2-pyridinyl)-2-methyl-1,3-dioxo-5-isoindolinecarboxamide
Overview
Description
N-(5-bromo-2-pyridinyl)-2-methyl-1,3-dioxo-5-isoindolinecarboxamide, also known as BRD4 inhibitor, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications.
Mechanism of Action
N-(5-bromo-2-pyridinyl)-2-methyl-1,3-dioxo-5-isoindolinecarboxamide inhibitor works by selectively binding to the bromodomain of BET proteins, which prevents the recruitment of transcriptional machinery to specific genes. This leads to the downregulation of gene expression, which ultimately results in the inhibition of cell growth and proliferation. Additionally, this compound inhibitor has been shown to inhibit the acetylation of histones, which plays a critical role in the regulation of gene expression.
Biochemical and Physiological Effects
This compound inhibitor has been shown to have significant biochemical and physiological effects, including the inhibition of cell growth and proliferation, the downregulation of gene expression, and the inhibition of pro-inflammatory cytokine production. Additionally, this compound inhibitor has been shown to have anti-viral effects by inhibiting viral replication.
Advantages and Limitations for Lab Experiments
One of the major advantages of N-(5-bromo-2-pyridinyl)-2-methyl-1,3-dioxo-5-isoindolinecarboxamide inhibitor is its selectivity for the bromodomain of BET proteins, which makes it a valuable tool for studying the role of BET proteins in various diseases. Additionally, this compound inhibitor has been shown to have a favorable pharmacokinetic profile, which makes it a promising candidate for further development as a therapeutic agent. However, one of the limitations of this compound inhibitor is its potential toxicity, which requires further investigation.
Future Directions
There are several future directions for the development of N-(5-bromo-2-pyridinyl)-2-methyl-1,3-dioxo-5-isoindolinecarboxamide inhibitor, including the exploration of its potential therapeutic applications in various diseases, the optimization of its pharmacokinetic properties, and the development of more potent and selective analogs. Additionally, further studies are needed to investigate the potential toxicity of this compound inhibitor and to identify potential biomarkers for patient selection. Furthermore, the combination of this compound inhibitor with other therapeutic agents may enhance its efficacy and reduce potential toxicity.
Scientific Research Applications
N-(5-bromo-2-pyridinyl)-2-methyl-1,3-dioxo-5-isoindolinecarboxamide inhibitor has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and viral infections. Studies have shown that this compound inhibitor can inhibit the growth and proliferation of cancer cells by targeting the bromodomain and extraterminal (BET) family of proteins, which play a critical role in the regulation of gene expression. Additionally, this compound inhibitor has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Furthermore, this compound inhibitor has been explored as a potential treatment for viral infections, including HIV and influenza, by inhibiting viral replication.
properties
IUPAC Name |
N-(5-bromopyridin-2-yl)-2-methyl-1,3-dioxoisoindole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10BrN3O3/c1-19-14(21)10-4-2-8(6-11(10)15(19)22)13(20)18-12-5-3-9(16)7-17-12/h2-7H,1H3,(H,17,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMNDRVOXVGOCDG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2=C(C1=O)C=C(C=C2)C(=O)NC3=NC=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10BrN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-{4-[(4-methyl-1-piperazinyl)carbonyl]phenyl}ethanesulfonamide](/img/structure/B4403619.png)
![2-[(4-fluorophenyl)thio]-N-[4-(4-morpholinyl)phenyl]acetamide](/img/structure/B4403623.png)
![N-{4-[3-oxo-3-(1-pyrrolidinyl)propyl]phenyl}propanamide](/img/structure/B4403628.png)
![2-{[5-(2-bromophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-methylacetamide](/img/structure/B4403629.png)
![3-ethoxy-4-[4-(3-methyl-1-piperidinyl)butoxy]benzaldehyde hydrochloride](/img/structure/B4403630.png)
![1-[4-(4-iodo-2-methylphenoxy)butyl]-4-methylpiperazine hydrochloride](/img/structure/B4403636.png)

![1-{4-[4-(3-methylpiperidin-1-yl)butoxy]phenyl}ethanone hydrochloride](/img/structure/B4403654.png)

![2-[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]-N-1,3-thiazol-2-ylpropanamide](/img/structure/B4403687.png)
![4-benzyl-3-[(2-fluorobenzyl)thio]-5-methyl-4H-1,2,4-triazole](/img/structure/B4403697.png)
![3-({[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]amino}carbonyl)phenyl acetate](/img/structure/B4403701.png)
